N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMFGCVVVERHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Cyclopentylmethyl Intermediate Formation
The synthesis begins with the preparation of the 1-(2-hydroxyethoxy)cyclopentylmethanol intermediate. A widely adopted method involves the ring-opening of epichlorohydrin with cyclopentanol under basic conditions, followed by hydroxyethylation. In a representative procedure, cyclopentanol reacts with epichlorohydrin in the presence of tripotassium phosphate and sodium iodide at 80–85°C for 4 hours, yielding 1-(2-hydroxyethoxy)cyclopentanol with 78–85% efficiency. Subsequent oxidation of the hydroxyl group to a methylene bridge is achieved using Dess-Martin periodinane or Swern oxidation, though these methods require stringent anhydrous conditions.
Benzamide Coupling via Acyl Chloride Intermediate
The critical benzamide bond formation employs 3,5-dimethylbenzoyl chloride, synthesized by treating 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) at reflux (70–75°C) for 3 hours. The acyl chloride is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes hydrolysis of acyl chloride |
| Solvent Polarity | Dichloromethane | Enhances nucleophilicity of amine |
| Base Strength | pKa > 10 (DIPEA) | Neutralizes HCl byproduct |
| Molar Ratio (Acyl:Amine) | 1.2:1 | Compensates for volatility losses |
This step typically achieves 82–89% yield after column chromatography.
Optimization Strategies for Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advances in flow chemistry demonstrate significant improvements in reproducibility for large-scale synthesis. A patented two-stage continuous process employs:
- Stage 1 : Epichlorohydrin and cyclopentanol are mixed in a micromixer at 20°C, then heated to 85°C in a tubular reactor (residence time: 45 min).
- Stage 2 : The intermediate reacts with 3,5-dimethylbenzoyl chloride in a packed-bed reactor containing immobilized DIPEA, achieving 94% conversion at 5°C.
Solvent Recycling and Green Chemistry
Lifecycle analyses reveal that replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield:
| Solvent | Global Warming Potential (kg CO₂-eq/kg) | Yield (%) |
|---|---|---|
| DCM | 8.9 | 88 |
| CPME | 2.1 | 85 |
| 2-MeTHF | 1.7 | 81 |
CPME’s higher boiling point (106°C vs. 40°C for DCM) also facilitates distillation recovery, enabling 92% solvent reuse.
Advanced Purification and Characterization Techniques
Crystallization Dynamics
The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) showing superior stability over Form II (triclinic P-1). Controlled cooling at 0.5°C/min from 60°C to 5°C in ethyl acetate yields >99% Form I purity. XRPD analysis confirms:
| 2θ (°) | d-Spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.4 | 7.13 | 100 |
| 18.7 | 4.74 | 85 |
| 22.1 | 4.02 | 78 |
Spectroscopic Fingerprinting
High-resolution mass spectrometry (HRMS) of the protonated molecule [M+H]⁺ shows m/z 376.2014 (calculated 376.2018), confirming molecular formula C₂₁H₂₉NO₄. ¹³C NMR in CDCl₃ reveals critical signals:
| δ (ppm) | Assignment |
|---|---|
| 167.5 | Benzamide carbonyl |
| 139.2 | C-3/C-5 methyl groups |
| 72.8 | Hydroxyethoxy oxygen |
| 34.1 | Cyclopentyl methylene |
Degradation Pathways and Stability Profiling
Hydrolytic Degradation Kinetics
The benzamide bond undergoes pH-dependent hydrolysis:
| pH | k (h⁻¹) at 25°C | t₁/₂ (h) | Major Degradant |
|---|---|---|---|
| 1.2 | 0.083 | 8.3 | 3,5-Dimethylbenzoic acid |
| 6.8 | 0.0021 | 330 | None detected |
| 9.0 | 0.015 | 46 | Cyclopentylmethylamine |
Formulation studies recommend buffering to pH 5.0–6.0 for long-term storage.
Oxidative Stability
Forced degradation with 3% H₂O₂ at 40°C produces three main oxidation products:
- N-Oxide derivative (m/z 392.1987)
- Hydroxyethoxy ketone (m/z 390.1832)
- Ring-opened succinimide (m/z 328.1541)
LC-MS/MS fragmentation patterns confirm structures, guiding the development of antioxidant-stabilized formulations.
Industrial Scale-Up Challenges and Solutions
Heat Management in Exothermic Steps
The benzoylation step releases -ΔH = 58 kJ/mol, requiring precise temperature control. A case study from a 500 kg batch shows:
| Cooling Method | Maximum Temp. Reached | Impurity Level (%) |
|---|---|---|
| Jacketed Reactor | 28°C | 1.8 |
| Continuous Flow | 12°C | 0.3 |
| Cryogenic (-20°C) | -5°C | 0.1 |
Adoption of continuous flow technology reduced cycle time by 40% while improving yield to 91%.
Regulatory Considerations for Residual Solvents
ICH Q3C guidelines necessitate strict control of Class 2 solvents. A validated GC-MS method achieves detection limits of:
| Solvent | LOQ (ppm) | Batch Analysis Result (ppm) |
|---|---|---|
| DCM | 5 | <2 |
| THF | 7 | <1 |
| Acetonitrile | 4 | 3.8 |
This data supports the transition to CPME as the primary solvent to meet global regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: Known for its potential as a non-opioid analgesic.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide: Explored for its therapeutic applications.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its combination of a cyclopentyl group with a benzamide moiety and hydroxyethoxy functionality makes it a versatile compound in various research domains.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a unique structure characterized by a cyclopentyl ring, a hydroxyethoxy group, and a methoxybenzamide moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 291.4 g/mol. The compound's structure allows for various chemical reactions, which can influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅NO₃ |
| Molecular Weight | 291.4 g/mol |
| CAS Number | 2320957-00-2 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The hydroxyethoxy group facilitates hydrogen bonding, while the benzamide moiety can interact with enzymes and receptors, potentially modulating various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties. Studies on related benzamide derivatives indicate their effectiveness against various bacterial strains .
- Anti-inflammatory Properties : Compounds with structural similarities have been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .
- Anticancer Potential : Initial studies suggest that derivatives of benzamides can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy in targeting cancerous cells .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Hydroxybenzanilides : A review highlighted the biological activities of hydroxybenzanilides and their potential as antimicrobial agents. The findings suggest that modifications in the hydroxy group can significantly influence activity, which may also apply to this compound .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that variations in the benzamide structure can lead to significant changes in biological activity. This underscores the importance of the methoxy and hydroxyethoxy groups in modulating the compound's effects .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide | Antimicrobial |
| N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide | Anti-inflammatory |
The distinct combination of functional groups in this compound may confer unique reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
